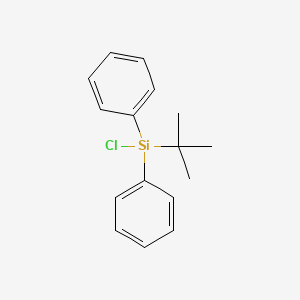

tert-Butylchlorodiphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-chloro-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069259 | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58479-61-1 | |

| Record name | tert-Butyldiphenylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldiphenylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylchlorodiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tert-Butylchlorodiphenylsilane in Organic Synthesis: A Technical Guide

Introduction

In the intricate field of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is fundamental.[1][2] These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are modified.[1] Among the vast arsenal (B13267) of protecting groups for hydroxyl functionalities, silyl (B83357) ethers have proven to be exceptionally versatile.[3] Tert-Butylchlorodiphenylsilane (TBDPSCl) is a preeminent silylating agent that forms one of the most robust and reliable silyl ethers, the tert-butyldiphenylsilyl (TBDPS) ether.[1][2]

The efficacy of TBDPSCl stems from the unique structural characteristics of the resulting TBDPS group. Featuring a sterically demanding tert-butyl group and two phenyl rings attached to the silicon atom, the TBDPS ether offers exceptional stability.[1][2] This steric hindrance provides a formidable shield for the silicon-oxygen bond, rendering it highly resistant to a wide range of reaction conditions, including those that would cleave less robust silyl ethers.[1][4] This guide provides an in-depth analysis of TBDPSCl's applications, stability, and the experimental protocols for its use, tailored for researchers and professionals in chemical and drug development.

Core Concepts: The TBDPS Protecting Group

The TBDPS group is a cornerstone of modern synthetic strategy for several key reasons:

-

Exceptional Stability : The defining feature of the TBDPS group is its remarkable stability across a broad pH range. It is significantly more stable to acidic hydrolysis than other common silyl ethers like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS/TBS), and even the bulky triisopropylsilyl (TIPS) group.[3][5][6] This robustness allows for a wide array of chemical transformations to be performed on other parts of a molecule without risking premature deprotection of the hydroxyl group.[2][6]

-

Selective Introduction : Due to its significant steric bulk, TBDPSCl reacts preferentially with less sterically hindered hydroxyl groups.[6][7] This provides a high degree of selectivity, allowing for the protection of primary alcohols in the presence of secondary or tertiary alcohols.[7][8]

-

Orthogonal Deprotection : Despite its high stability, the TBDPS group can be reliably cleaved under specific conditions, most commonly with a fluoride (B91410) ion source such as tetra-n-butylammonium fluoride (TBAF).[1][6] The exceptional strength of the silicon-fluorine bond drives this cleavage.[1] This distinct deprotection condition allows for orthogonal strategies where a more labile silyl group (e.g., TBDMS) can be removed under conditions that leave the TBDPS ether intact.[3][9]

Data Presentation: Comparative Stability of Silyl Ethers

The choice of a silyl protecting group is a critical decision in the design of a synthetic pathway. The stability of the silyl ether dictates the reaction conditions it can withstand. The TBDPS group is one of the most robust options available, particularly under acidic conditions.

| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic/Fluoride Hydrolysis (vs. TMS=1) | Common Deprotection Reagents |

| Trimethylsilyl | TMS | 1 | 1 | Mild acid (e.g., acetic acid), K₂CO₃/MeOH |

| Triethylsilyl | TES | 64 | 10-100 | Mild acid, Fluoride sources |

| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 | Fluoride sources (e.g., TBAF), Strong acid |

| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | Fluoride sources (e.g., TBAF), Strong acid |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 | Fluoride sources (e.g., TBAF), Harsh acidic conditions (e.g., HF-Pyridine) |

Data compiled from multiple sources.[3][4][5][9] Relative rates are approximate and can vary with substrate and conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. The following are representative procedures for the protection of a primary alcohol with TBDPSCl and the subsequent deprotection.

Protocol 1: Protection of a Primary Hydroxyl Group with TBDPSCl

This protocol describes a common and effective method for the silylation of a primary alcohol using TBDPSCl with imidazole (B134444) as a base in a polar aprotic solvent.

Materials:

-

Primary alcohol (1.0 equiv.)

-

This compound (TBDPSCl, 1.1–1.5 equiv.)[6]

-

Anhydrous Dimethylformamide (DMF, 5-10 mL per mmol of alcohol)[9][10]

-

Anhydrous Methanol (B129727) (for quenching)[6]

-

Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)[6][10]

-

Anhydrous Na₂SO₄ or MgSO₄[6]

-

Toluene (B28343) (for co-evaporation)[6]

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary alcohol (1.0 equiv.) in anhydrous DMF.[6][9]

-

Add imidazole (2.2–3.0 equiv.) to the solution and stir at room temperature until it is fully dissolved.[6][10]

-

Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).[6][9]

-

Upon completion, quench the reaction by the careful addition of anhydrous methanol (2.2–3.0 equiv.).[6]

-

Remove the DMF solvent by co-evaporation with toluene under reduced pressure.[6]

-

Dissolve the resulting residue in ethyl acetate or dichloromethane.[6][10]

-

Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and finally, brine.[6][10]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure TBDPS-protected alcohol.[9]

Protocol 2: Deprotection of a TBDPS Ether using TBAF

This protocol details the most common method for cleaving a TBDPS ether using a fluoride source in a suitable solvent.

Materials:

-

TBDPS-protected alcohol (1.0 equiv.)

-

Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 equiv.)[9]

-

Anhydrous Tetrahydrofuran (THF, 10 mL per mmol of substrate)[9]

-

Ethyl acetate

-

Water and Brine

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equiv.) in anhydrous THF.[9]

-

Add the 1.0 M solution of TBAF in THF (1.5 equiv.) to the mixture at room temperature.[9]

-

Stir the reaction mixture at room temperature. The deprotection is typically complete within 1-6 hours, but can be slower depending on steric hindrance and may require gentle heating.[9]

-

Monitor the reaction by TLC until the starting material is consumed.[9]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.[9]

-

Dilute the residue with ethyl acetate and wash with water and brine to remove TBAF salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Visualizing Synthetic Strategies

Logical workflows and reaction pathways are critical for planning complex syntheses. The following diagrams, rendered using Graphviz, illustrate the core processes involving the TBDPS group.

Applications in Complex Synthesis

The unique stability profile of the TBDPS group makes it indispensable in numerous areas of organic synthesis.

-

Natural Product Total Synthesis : In the lengthy and often arduous synthesis of complex natural products, intermediates must survive numerous reaction steps. The TBDPS group is a favored choice for protecting key hydroxyl groups that need to endure harsh conditions, such as strong acids, bases, or various redox reagents, which would cleave other protecting groups.[6]

-

Carbohydrate Chemistry : TBDPSCl is highly effective for the selective protection of the primary hydroxyl group (at the C-6 position) of sugars, leaving the secondary hydroxyls available for further functionalization.[11] Its stability is crucial for manipulating these complex, poly-functionalized molecules.[11][12]

-

Pharmaceutical Synthesis : In the synthesis of active pharmaceutical ingredients (APIs), TBDPSCl serves as a "precise shield" to protect hydroxyl groups in complex intermediates.[1][13] For example, it has been employed in the synthesis of Fluvastatin, a cholesterol-lowering drug, where it protects an alcohol hydroxyl group during intermediate reactions, leading to improved yields and purity compared to less stable protecting groups.[13]

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. The exceptional steric bulk and resulting stability of the TBDPS protecting group provide a robust shield for hydroxyl functions, enabling complex molecular transformations that would otherwise be unfeasible.[2][4] Its high resistance to acidic conditions, coupled with its selective removal by fluoride ions, makes it a cornerstone of orthogonal protection strategies.[3][9] By leveraging the unique properties of TBDPSCl, researchers and drug development professionals can design more efficient, selective, and higher-yielding synthetic routes to tackle the challenges of modern organic synthesis.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bloomtechz.com [bloomtechz.com]

An In-depth Technical Guide to the tert-Butylchlorodiphenylsilane (TBDPS) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among the arsenal (B13267) of available protecting groups for hydroxyl functionalities, the tert-butyldiphenylsilyl (TBDPS) group, introduced via its chloride precursor (TBDPSCl), stands out for its exceptional steric bulk and remarkable stability. This technical guide provides a comprehensive overview of the TBDPS protecting group, detailing its mechanism of action, stability profile, and experimental protocols for its application and removal.

Core Concepts: Mechanism of Protection and Deprotection

The efficacy of the TBDPS group lies in its robust yet reversible nature. The protection of an alcohol is achieved through a nucleophilic attack of the hydroxyl group on the electrophilic silicon atom of tert-butylchlorodiphenylsilane. This reaction is typically facilitated by a mild base, such as imidazole (B134444) or pyridine, which acts as a proton scavenger and may also serve as a nucleophilic catalyst. The substantial steric hindrance provided by the two phenyl rings and the tert-butyl group on the silicon atom renders the resulting TBDPS ether highly stable.[1]

Deprotection is most commonly accomplished by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of fluoride for silicon drives the cleavage of the silicon-oxygen bond. The mechanism involves the formation of a pentacoordinate silicon intermediate, which subsequently breaks down to release the free alcohol.[2]

Data Presentation: Stability and Reactivity

The TBDPS group is renowned for its superior stability compared to other common silyl (B83357) ethers, particularly under acidic conditions. This stability is a direct consequence of the significant steric shielding of the silicon-oxygen bond.[1]

Relative Stability of Common Silyl Ethers

| Protecting Group | Silylating Agent | Relative Steric Bulk | Relative Stability in Acid | Relative Stability in Base/Fluoride |

| Trimethylsilyl (TMS) | TMSCl | Low | 1 | 1 |

| Triethylsilyl (TES) | TESCl | Moderate | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBS/TBDMS) | TBDMSCl | Moderate-High | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | TIPSCl | High | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl | Very High | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[2]

Compatibility with Common Reagents

The TBDPS group exhibits excellent stability towards a wide range of reagents commonly employed in organic synthesis, making it a valuable tool for multi-step synthetic campaigns.

| Reagent/Condition | Compatibility | Notes |

| Strong Bases (e.g., LDA, n-BuLi) | High | Stable under strongly basic conditions.[3] |

| Grignard Reagents (e.g., RMgX) | High | Does not react with organometallic reagents.[3] |

| Oxidizing Agents (e.g., PCC, PDC, Swern) | High | Stable to most common oxidizing agents.[3][4] |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | High | Stable to hydride reducing agents.[3][4] |

| Catalytic Hydrogenation (e.g., H₂/Pd) | High | The silyl ether bond is stable to hydrogenolysis.[3][5] |

Experimental Protocols

Protection of a Primary Alcohol with TBDPSCl

This protocol describes a general procedure for the protection of a primary alcohol using TBDPSCl and imidazole in DMF.

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (TBDPSCl) (1.1 - 1.5 equiv)[5]

-

Imidazole (2.2 - 3.0 equiv)[5]

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1.0 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon).[5]

-

Add imidazole (2.2 - 3.0 equiv) and stir at room temperature until fully dissolved.[5]

-

Slowly add TBDPSCl (1.1 - 1.5 equiv) to the solution.[5]

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBDPS-protected alcohol.

Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines a general procedure for the cleavage of a TBDPS ether using TBAF in THF.

Materials:

-

TBDPS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature.[6] The reaction progress should be monitored by TLC.

-

Dilute the reaction mixture with DCM and quench with water.[6]

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel.

Selective Deprotection of a TBS Ether in the Presence of a TBDPS Ether

The differential stability of silyl ethers allows for the selective removal of a less stable group, such as TBS, while leaving the more robust TBDPS group intact. This is a key strategy in orthogonal protection schemes.

Reagents and Conditions for Selective TBS Cleavage:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O) in methanol: This system has been shown to selectively cleave TBS ethers in the presence of TBDPS ethers with good to excellent yields.[7]

-

Sodium tetrachloroaurate(III) dihydrate: Catalytic amounts of this reagent can selectively deprotect aliphatic TBS ethers in the presence of TBDPS ethers.[8]

-

Acetyl chloride in dry methanol: This method is reported to be mild and efficient for the cleavage of TBS ethers while tolerating TBDPS groups.[9][10]

Mandatory Visualizations

References

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

A Comprehensive Technical Guide to tert-Butylchlorodiphenylsilane (TBDPSCl) for Advanced Research and Drug Development

An in-depth examination of the physical, chemical, and practical applications of tert-Butylchlorodiphenylsilane (TBDPSCl), a cornerstone silylating agent in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound, commonly abbreviated as TBDPSCl, is a sterically hindered organosilicon compound widely employed as a protecting group for hydroxyl functionalities. Its robust nature and selective reactivity have established it as an invaluable tool in the multistep synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. The strategic deployment of TBDPSCl allows for the selective masking of alcohol groups, preventing their unwanted participation in chemical transformations directed at other parts of a molecule.

Core Physical and Chemical Properties

TBDPSCl is a colorless to light yellow liquid, characterized by its high stability under a range of reaction conditions. It is miscible with most organic solvents but reacts with water.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| IUPAC Name | tert-butyl-chloro-diphenylsilane | |

| CAS Number | 58479-61-1 | [2] |

| Molecular Formula | C₁₆H₁₉ClSi | [2] |

| Molecular Weight | 274.86 g/mol | |

| Appearance | Colorless to light yellow or slightly brown liquid | [2][3] |

| Boiling Point | 90-95 °C at 0.01-0.015 mmHg | [2][4] |

| Density | 1.057 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.568 | [2][4] |

| Solubility | Miscible in most organic solvents | [1][2] |

| Water Solubility | Reacts | [1][2] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Stability | Moisture sensitive; stable under inert atmosphere | [2][3] |

Chemical Reactivity and Applications

The utility of TBDPSCl stems from the properties of the resulting tert-butyldiphenylsilyl (TBDPS) ether. The Si-Cl bond in TBDPSCl is polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack by alcohols.[5] The presence of the bulky tert-butyl group and the two phenyl rings provides significant steric hindrance around the silicon atom. This steric bulk is a key factor in the selective protection of less hindered primary alcohols over more sterically demanding secondary and tertiary alcohols.[6]

The TBDPS group is prized for its exceptional stability across a broad spectrum of reaction conditions. TBDPS ethers are significantly more stable to acidic hydrolysis than other common silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.[6] They are also resistant to a variety of other reagents, including many oxidizing and reducing agents, and are stable under conditions of catalytic hydrogenation.[7] This stability allows for a wide range of chemical transformations to be performed on a molecule while the hydroxyl group remains safely protected.

The primary application of TBDPSCl is in the protection of alcohols during multi-step organic syntheses.[5] This is particularly crucial in the synthesis of complex natural products and active pharmaceutical ingredients where multiple functional groups are present.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of TBDPSCl in a laboratory setting. Below are representative procedures for the protection of a primary alcohol with TBDPSCl and the subsequent deprotection of the resulting TBDPS ether.

Protection of a Primary Alcohol with TBDPSCl

This protocol describes a general procedure for the silylation of a primary alcohol using TBDPSCl and imidazole (B134444) in dimethylformamide (DMF).

Materials:

-

Primary alcohol (1.0 equiv.)

-

This compound (TBDPSCl) (1.1–1.5 equiv.)

-

Imidazole (2.2–3.0 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Methanol

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M aqueous HCl

-

Water

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Thin-layer chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equiv.) in anhydrous DMF (5–10 mL per mmol of alcohol).

-

Add imidazole (2.2–3.0 equiv.) to the solution and stir at room temperature until it is fully dissolved.

-

Add TBDPSCl (1.1–1.5 equiv.) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by the addition of a few milliliters of anhydrous methanol.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure TBDPS-protected alcohol.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Preparation of tert-Butylchlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of tert-Butylchlorodiphenylsilane (TBDPSCl), a vital silylating agent in organic chemistry. This document details established synthetic routes, complete with experimental protocols and quantitative data, to assist researchers and professionals in the effective production of this versatile compound. Safety protocols for all relevant reagents are also extensively covered.

Introduction

This compound (TBDPSCl) is an organosilicon compound widely employed as a protecting group for hydroxyl functionalities in multi-step organic synthesis. Its bulky tert-butyl and diphenyl groups confer significant steric hindrance, leading to the formation of highly stable silyl (B83357) ethers. These ethers exhibit enhanced stability across a broad range of reaction conditions, including acidic and basic environments, and in the presence of various oxidizing and reducing agents, making TBDPSCl a superior choice over other silylating agents in many complex synthetic pathways.[1] Its application is particularly prominent in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs).[1]

This guide will focus on two primary and reliable methods for the laboratory-scale synthesis of this compound:

-

Synthesis via Grignard Reaction: The reaction of a tert-butyl Grignard reagent with dichlorodiphenylsilane (B42835).

-

Synthesis via Organolithium Reaction: The reaction of tert-butyllithium (B1211817) with dichlorodiphenylsilane.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 58479-61-1 | [2] |

| Molecular Formula | C₁₆H₁₉ClSi | [3] |

| Molecular Weight | 274.86 g/mol | [3] |

| Appearance | Colorless to light yellow or light brown oily liquid | [3] |

| Boiling Point | 135 °C @ 0.7 mmHg; 93-95 °C @ 0.015 mmHg | [3] |

| Density | 1.057 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.568 | [3] |

| Flash Point | > 110 °C | [2] |

| Solubility | Miscible in most organic solvents; reacts with water. | [3] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Moisture sensitive. | [2] |

Safety Summary: this compound is a corrosive substance that causes severe skin burns and eye damage.[4][5] It may also cause respiratory irritation.[4] The compound is moisture-sensitive and reacts with water, which can produce toxic and corrosive hydrogen chloride gas.[4] Therefore, it must be handled in a dry, inert atmosphere.

Synthesis of this compound

Synthesis via Grignard Reaction

This method involves the preparation of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) followed by its reaction with dichlorodiphenylsilane.

Reaction Scheme:

Figure 1: Synthesis of TBDPSCl via Grignard Reaction.

Experimental Protocols:

Two detailed experimental protocols based on this method are provided below.

Protocol 1: Based on Chinese Patent CN101691379A (Embodiment 1) [6]

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The apparatus should be flame-dried under vacuum or oven-dried and assembled while hot to ensure anhydrous conditions.[7]

-

Grignard Reagent Formation:

-

To the reaction flask, add 200 mL of anhydrous tetrahydrofuran (B95107) (THF), 12 g of magnesium turnings, and 6 g of tert-butyl chloride.

-

Initiate the reaction by gentle heating. Once the reaction starts, as evidenced by bubbling and cloudiness, heating should be stopped.[7] The reaction temperature should be maintained between 50-75 °C. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

Once the initial reaction subsides, the remaining 40 g of tert-butyl chloride is added dropwise from the dropping funnel, maintaining a steady reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed, and then cooled to room temperature.

-

-

Silylation Reaction:

-

To the freshly prepared Grignard reagent, add 0.2 g of sodium thiocyanate (B1210189) and 0.2 g of cuprous chloride as a catalyst.

-

127 g of dichlorodiphenylsilane is then added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is heated to 90-150 °C and maintained at this temperature for 4-7 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and add 100 mL of toluene.

-

The resulting solution is filtered to remove the solid magnesium salts.

-

The filtrate is distilled to remove the solvent.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 200 °C under 0.09 kPa to yield the final product.

-

Protocol 2: Based on ChemicalBook [8]

-

Apparatus Setup: A 500 mL four-necked flask is equipped with a reflux condenser, a charging funnel, a thermometer, and a stir bar. The glassware must be thoroughly dried.

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, add 12.2 g (0.5 mol) of magnesium to the flask.

-

Prepare the Grignard reagent by adding 250 mL of anhydrous THF and 46.3 g (0.5 mol) of tert-butyl chloride.

-

-

Silylation Reaction:

-

At room temperature, add 0.45 g (0.005 mol) of copper cyanide to the Grignard reagent.

-

Slowly add 126.6 g (0.5 mol) of dichlorodiphenylsilane dropwise with stirring. The temperature of the reaction mixture will rise to 50 °C.

-

After the addition, the mixture is heated to reflux and stirred for 5 hours.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with 100 mL of hexane (B92381) and filter to remove insoluble materials.

-

Remove the solvent by distillation.

-

Purify the residue by vacuum distillation to obtain this compound.

-

Quantitative Data for Grignard Synthesis:

| Parameter | Protocol 1 (CN101691379A, Embodiment 1)[6] | Protocol 2 (ChemicalBook)[8] |

| Magnesium | 12 g | 12.2 g (0.5 mol) |

| tert-Butyl Chloride | 46 g | 46.3 g (0.5 mol) |

| Dichlorodiphenylsilane | 127 g | 126.6 g (0.5 mol) |

| Solvent | 200 mL THF | 250 mL THF |

| Catalyst | 0.2 g Sodium Thiocyanate, 0.2 g Cuprous Chloride | 0.45 g Copper Cyanide |

| Reaction Temperature | 50-75 °C (Grignard), 90-150 °C (Silylation) | Room temp to 50 °C (Silylation), then reflux |

| Reaction Time | 4-7 hours (Silylation) | 5 hours (Silylation) |

| Reported Yield | ~70% | 75% |

| Product Purity | 98% | Not specified |

Synthesis via Organolithium Reaction

This method utilizes the highly reactive tert-butyllithium to directly silylate dichlorodiphenylsilane. Due to the pyrophoric nature of tert-butyllithium, this procedure requires stringent anhydrous and inert atmosphere techniques.

Reaction Scheme:

Figure 2: Synthesis of TBDPSCl via Organolithium Reaction.

Experimental Protocol: Based on ChemicalBook [8]

-

Apparatus Setup: A 1 L three-necked round-bottom flask is equipped with a magnetic stirring bar, a 500 mL equalizing dropping funnel fitted with a rubber septum, a reflux condenser, and a nitrogen inlet tube. The entire apparatus must be rigorously dried and flushed with nitrogen.

-

Reaction:

-

Charge the flask with 127 g (0.5 mol) of dichlorodiphenylsilane in 300 mL of redistilled pentane.

-

Transfer a solution of tert-butyllithium in pentane (500 mL, 0.55 mol) to the dropping funnel under a positive pressure of nitrogen using a double-tipped needle.

-

Slowly add the tert-butyllithium solution to the stirred solution of dichlorodiphenylsilane in the flask.

-

Once the addition is complete, reflux the mixture for 30 hours under a nitrogen atmosphere with continuous stirring.

-

-

Work-up and Purification:

-

Allow the suspension to cool to room temperature.

-

Rapidly filter the precipitated lithium chloride through a pad of Celite under a nitrogen atmosphere.

-

Wash the Celite pad with 200 mL of pentane.

-

Remove the solvent from the combined filtrates by evaporation.

-

Distill the colorless residue through a short Vigreux column under vacuum to yield the pure product.

-

Quantitative Data for Organolithium Synthesis:

| Parameter | Value[8] |

| Dichlorodiphenylsilane | 127 g (0.5 mol) |

| tert-Butyllithium | 0.55 mol |

| Solvent | 300 mL Pentane (for dichlorodiphenylsilane), 500 mL Pentane (for t-BuLi) |

| Reaction Temperature | Reflux |

| Reaction Time | 30 hours |

| Reported Yield | Not explicitly stated for this protocol, but yields for this method can be high. |

Purification of this compound

The primary method for purifying this compound is fractional vacuum distillation.[8] This technique is necessary due to the high boiling point of the compound. A Vigreux column is typically sufficient for achieving good separation.[8]

General Procedure for Vacuum Distillation:

-

Assemble a clean, dry distillation apparatus suitable for vacuum operation.

-

Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Slowly evacuate the system to the desired pressure.

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 135 °C at 0.7 mmHg or 93-95 °C at 0.015 mmHg).[3]

Safety and Handling of Reagents

The synthesis of this compound involves several hazardous reagents that require careful handling in a controlled laboratory environment, preferably within a fume hood.

tert-Butyllithium:

-

Hazards: Extremely pyrophoric; ignites spontaneously on contact with air.[9][10] Reacts violently with water and other protic solvents.[10] Causes severe skin burns and eye damage.[11]

-

Handling: Must be handled under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as a Schlenk line or a glove box.[9][12] Use dry glassware and solvents. Transfers should be performed using a syringe or cannula.[9]

-

Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield are mandatory.[9]

-

Spills and Disposal: Small spills can be quenched by covering with an inert, dry absorbent material like sand or vermiculite, followed by slow addition of a less reactive alcohol like isopropanol. Unused reagent must be quenched carefully by slow addition to a suitable solvent and then a proton source.

Dichlorodiphenylsilane:

-

Hazards: Corrosive; causes severe skin and eye burns.[4][5] May cause severe respiratory tract irritation.[5] Reacts with water and moisture to produce toxic and corrosive hydrogen chloride gas.[4]

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture.[13]

-

PPE: Chemical-resistant gloves, safety goggles, and a lab coat are required.[13]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from water and moisture.[4]

Grignard Reagents (e.g., tert-butylmagnesium chloride):

-

Hazards: Flammable and can be pyrophoric, especially in concentrated forms.[14] Reacts vigorously with water.[15] Corrosive.[14]

-

Handling: Must be handled under an inert and anhydrous atmosphere.[15] All glassware must be scrupulously dried before use.[7][16]

-

PPE: Flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[15]

-

Safety: The formation of Grignard reagents is exothermic and can become vigorous. An ice bath should be readily available for cooling.[16]

Logical Workflow for Synthesis and Purification

Figure 3: General workflow for the synthesis and purification of TBDPSCl.

Conclusion

The synthesis of this compound can be reliably achieved through either a Grignard-based or an organolithium-based route. The Grignard method may be considered safer for less experienced personnel due to the less extreme pyrophoricity of the Grignard reagent compared to tert-butyllithium. However, the organolithium route may offer higher yields under optimized conditions. Both methods require strict adherence to anhydrous and inert atmosphere techniques. Proper purification by vacuum distillation is crucial to obtain a high-purity product suitable for sensitive applications in organic synthesis. The comprehensive safety protocols outlined in this guide must be followed to ensure the safe handling of all hazardous materials involved in these procedures.

References

- 1. dchas.org [dchas.org]

- 2. 58479-61-1・t-Butylchlorodiphenylsilane・324-72682・322-72683[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. lookchem.com [lookchem.com]

- 4. nj.gov [nj.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. CN101691379A - Method of preparing tert-butyl diphenyl chlorosilane - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 58479-61-1 [chemicalbook.com]

- 9. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 10. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. nbinno.com [nbinno.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. quora.com [quora.com]

An In-depth Technical Guide to tert-Butyldiphenylsilyl Chloride (TBDPSCl)

CAS Number: 58479-61-1

This technical guide provides a comprehensive overview of tert-Butyldiphenylsilyl chloride (TBDPSCl), a widely used silylating agent in organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and experimental protocols.

Core Concepts and Properties

TBDPSCl is an organosilicon compound valued for its role as a protecting group, primarily for hydroxyl and amino functionalities.[1] Its chemical structure, featuring a bulky tert-butyl group and two phenyl rings attached to the silicon atom, confers significant steric hindrance.[1] This steric bulk is the basis for its remarkable stability, particularly under acidic conditions, making it a preferred choice in complex multi-step syntheses.[1][2]

The Si-Cl bond in TBDPSCl is polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack by alcohols or amines, leading to the formation of stable tert-butyldiphenylsilyl (TBDPS) ethers or amines, respectively.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of TBDPSCl is presented in the table below.

| Property | Value |

| CAS Number | 58479-61-1 |

| Molecular Formula | C₁₆H₁₉ClSi |

| Molecular Weight | 274.86 g/mol |

| Appearance | Colorless to light yellow or slightly brown liquid |

| Boiling Point | 90 °C @ 0.01 mmHg[3] |

| Density | 1.057 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.568 |

| Solubility | Miscible with most organic solvents |

| Sensitivity | Moisture sensitive |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for TBDPSCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 - 7.62 | m | 4H | Aromatic (ortho-protons of phenyl groups) |

| 7.48 - 7.32 | m | 6H | Aromatic (meta- and para-protons of phenyl groups) |

| 1.08 | s | 9H | tert-Butyl protons |

¹³C NMR (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 137 | Aromatic (ipso-carbon) |

| 133 | Aromatic (CH) |

| 129 | Aromatic (CH) |

| 126 | Aromatic (CH) |

| 27 | tert-Butyl (CH₃) |

| 18 | tert-Butyl (quaternary C) |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

| Spectroscopic Technique | Key Peaks/Fragments |

| IR (liquid film) | Characteristic peaks for Si-Cl, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. |

| Mass Spectrum (EI) | Key fragments include [M-57] (loss of tert-butyl group) and m/z 199 (Ph₂SiOH⁺).[4] |

Experimental Protocols

This section provides detailed methodologies for the protection of alcohols and amines using TBDPSCl, as well as the subsequent deprotection.

Protection of Alcohols (Silylation)

The TBDPS group is particularly useful for the selective protection of primary alcohols due to its steric bulk.[5] However, secondary alcohols can also be protected, often requiring more forcing conditions.

Caption: Workflow for the TBDPS protection of a primary alcohol.

Detailed Protocol for Primary Alcohol Protection [6]

-

Preparation: Dissolve the primary alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF) (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., Argon).[6]

-

Reagent Addition: Add imidazole (2.2-3.0 equiv.) to the solution and stir until it dissolves. Then, add TBDPSCl (1.1-1.5 equiv.) to the reaction mixture at room temperature.[6]

-

Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the substrate.[6]

-

Work-up: Upon completion, quench the reaction by adding a few milliliters of methanol.[6]

-

Purification: Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDPS-protected alcohol.[6]

Typical Reaction Conditions and Yields for Alcohol Protection [7]

| Substrate Type | Base | Solvent | Temperature | Time | Yield |

| Primary Alcohol | Imidazole | DMF | Room Temp. | 1 - 8 h | 90 - 95% |

| Primary Alcohol | Imidazole | THF | Room Temp. | 18 - 52 h | 82 - 92% |

| Primary Alcohol | DMAP | CH₂Cl₂ | Room Temp. | 2 h | 98% |

| Primary Alcohol | DMAP, Et₃N | CH₂Cl₂ | 0 °C to RT | 4 h | 96% |

| Secondary Alcohol | Imidazole | DCM | Room Temp. | - | Quantitative |

Protocol for Secondary Alcohol Protection

For less reactive secondary alcohols, a more reactive silylating agent can be generated in situ using silver triflate.[8]

-

Preparation: Dissolve the secondary alcohol (1.0 equiv.) and imidazole (2.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

-

Reagent Addition: Add TBDPSCl (1.5 equiv.) followed by silver triflate (AgOTf) (1.2 equiv.).

-

Reaction: Stir the mixture at room temperature and monitor by TLC.

-

Work-up and Purification: Follow the general work-up and purification procedure described for primary alcohols.

Protection of Amines

TBDPSCl can also be used to protect primary and secondary amines, forming TBDPS-amines.

Experimental Workflow: Protection of a Primary Amine

Caption: Workflow for the TBDPS protection of a primary amine.

Detailed Protocol for Primary Amine Protection

-

Preparation: Dissolve the primary amine (1.0 equiv.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) under an inert atmosphere. Add a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (Hunig's base) (1.5 equiv.).

-

Reagent Addition: Cool the mixture to 0 °C and add TBDPSCl (1.1 equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection of TBDPS Ethers and Amines

The TBDPS group is most commonly removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Experimental Workflow: Deprotection of a TBDPS Ether

Caption: Workflow for the deprotection of a TBDPS ether.

Detailed Protocol for Deprotection [9]

-

Preparation: Dissolve the TBDPS-protected compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).[9]

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) to the stirred solution.[9]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[9]

-

Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Typical Deprotection Conditions and Yields [7]

| Reagent | Solvent | Temperature | Time | Yield |

| n-Bu₄N⁺F⁻ (TBAF) | THF | Room Temp. | 15 min - 7 h | 80 - 97% |

| HF | H₂O, MeCN | Room Temp. | 60 min | 95% |

| TASF | CH₂Cl₂ | 0 °C to RT | 60 min | 95% |

Stability and Selectivity

The TBDPS group is renowned for its high stability under acidic conditions, being significantly more stable than other common silyl (B83357) ethers like TMS, TES, and TBS.[2] For instance, it is stable to 80% acetic acid and 50% trifluoroacetic acid (TFA).[1]

Relative Stability of Common Silyl Ethers in Acid [2]

| Protecting Group | Relative Stability in Acid |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

This high stability allows for the selective deprotection of other, more labile protecting groups in the presence of a TBDPS ether, a crucial strategy in complex syntheses.

Applications in Research and Development

The robust nature of the TBDPS protecting group makes it an invaluable tool in various areas of organic synthesis, including:

-

Natural Product Synthesis: The stability of TBDPS ethers to a wide range of reaction conditions is essential for the multi-step synthesis of complex natural products.

-

Carbohydrate Chemistry: TBDPSCl is frequently used for the selective protection of primary hydroxyl groups in sugars, enabling regioselective modifications at other positions.[6]

-

Pharmaceutical Development: In the synthesis of active pharmaceutical ingredients (APIs), the TBDPS group is employed to protect reactive functional groups in key intermediates, ensuring high yields and purity of the final product.

-

Materials Science: TBDPSCl is also used in the synthesis of silicon-containing polymers and materials, where the silyl moiety can enhance properties such as thermal stability.

Safety and Handling

TBDPSCl is a moisture-sensitive and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong oxidizing agents and reacts with water. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

References

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

The Enduring Guardian: A Technical Guide to the Discovery and Development of the TBDPS Protecting Group

Introduction

In the intricate field of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal (B13267) of protecting groups available to the modern chemist, the tert-butyldiphenylsilyl (TBDPS) group stands out as a robust and versatile guardian for hydroxyl functionalities. Introduced in 1975 by Hanessian and Lavallée, the TBDPS group was designed to overcome the limitations of existing silyl (B83357) ethers, offering significantly enhanced stability, particularly under acidic conditions.[1] This attribute allows for a broader range of chemical transformations to be performed on other parts of a molecule without premature cleavage of the protecting group, a critical factor in lengthy and complex synthetic campaigns.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of the TBDPS protecting group, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The advent of the TBDPS protecting group was a direct response to the need for a more robust silyl ether than the then-prevalent tert-butyldimethylsilyl (TBDMS) group.[1] Hanessian and Lavallée sought a protecting group that would retain the favorable characteristics of silyl ethers—such as ease of introduction and removal, and compatibility with various analytical techniques—while offering superior stability towards acidic hydrolysis.[1][3] The strategic replacement of two methyl groups on the silicon atom with bulky phenyl rings resulted in the TBDPS group, which exhibits exceptional steric hindrance around the silicon-oxygen bond.[1][2] This steric shield effectively protects the silyl ether from cleavage under conditions that would readily remove other protecting groups like TBDMS, tetrahydropyranyl (THP), or trityl ethers.[1][4] For instance, the TBDPS group is stable to 80% acetic acid and 50% trifluoroacetic acid (TFA), conditions under which many other protecting groups are labile.[1][4]

Data Presentation: Comparative Stability of Silyl Ethers

The enhanced stability of the TBDPS group is not merely qualitative. Quantitative studies have consistently demonstrated its superior resilience compared to other common silyl ethers. The following tables summarize the relative rates of cleavage and approximate half-lives under both acidic and basic conditions, providing a clear basis for the rational selection of a protecting group in a synthetic strategy.

Table 1: Relative Rates of Silyl Ether Cleavage [5][6]

| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Table 2: Approximate Half-Lives of Silyl Ethers under Acidic and Basic Conditions [1][7]

| Protecting Group | Half-Life (1% HCl in 95% EtOH) | Half-Life (5% NaOH in 95% EtOH) |

| TBDMS | ~4.5 hours | 3.5 minutes |

| TIPS | >100 hours | - |

| TBDPS | Very Long (>200 hours) | Comparable to TBDMS |

Note: Half-life values can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following sections provide standardized procedures for the introduction and removal of the TBDPS group.

Protocol 1: Protection of a Primary Hydroxyl Group with tert-Butyldiphenylsilyl Chloride (TBDPSCl)

This protocol describes a general and widely used method for the silylation of a primary alcohol.[8][9]

Materials:

-

Alcohol (1.0 equiv)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1-1.2 equiv)

-

Imidazole (B134444) (2.2-2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL per mmol of alcohol)

-

Ethyl acetate (B1210297)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous DMF.

-

Add imidazole (2.2-2.5 equiv) to the solution and stir until fully dissolved.

-

Add TBDPSCl (1.1-1.2 equiv) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours, depending on the substrate.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDPS-protected alcohol.

Protocol 2: Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)

This is the most common and generally applicable method for the cleavage of TBDPS ethers.[2][10]

Materials:

-

TBDPS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) (approximately 0.1 M solution)

-

Ethyl acetate

-

Saturated NH₄Cl (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1-1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Mandatory Visualization

The strategic deployment of the TBDPS protecting group is best illustrated in the context of a complex total synthesis. The Nicolaou total synthesis of Taxol, a landmark achievement in organic chemistry, provides an excellent example of how the robust nature of the TBDPS group was leveraged to achieve the synthesis of this intricate natural product.[3][11][12][13]

Conclusion

The tert-butyldiphenylsilyl protecting group, born from the need for a more robust silyl ether, has firmly established itself as an indispensable tool in modern organic synthesis. Its exceptional stability under acidic conditions, coupled with its reliable removal using fluoride reagents, provides chemists with a powerful strategy for navigating the complexities of multi-step synthetic routes. The quantitative data on its stability relative to other common silyl ethers underscores its utility, enabling the design of sophisticated orthogonal protection schemes. As exemplified in the total synthesis of Taxol, the TBDPS group's unique properties can be pivotal in achieving the synthesis of highly complex and valuable molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, properties, and application of the TBDPS protecting group is essential for the successful execution of ambitious synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. benchchem.com [benchchem.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nicolaou_Taxol_total_synthesis [chemeurope.com]

- 12. m.youtube.com [m.youtube.com]

- 13. synarchive.com [synarchive.com]

An In-depth Technical Guide on the Steric Hindrance Effects of the TBDPS Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone in modern organic synthesis, particularly in the fields of natural product synthesis and drug development. Its significant steric bulk, arising from the two phenyl rings and a tert-butyl group attached to the silicon atom, imparts a range of unique properties that are leveraged to achieve high levels of selectivity and stability in complex chemical transformations. This technical guide provides a comprehensive overview of the steric hindrance effects of the TBDPS group, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the strategic design of synthetic routes.

Core Concepts: Steric Hindrance and its Implications

The primary characteristic of the TBDPS group is its substantial steric hindrance, which profoundly influences its reactivity and the stereochemical outcome of reactions. This steric bulk is a key determinant in several aspects of its application:

-

High Stability: The bulky substituents shield the silicon-oxygen bond from nucleophilic and acidic attack, making TBDPS ethers exceptionally robust compared to other common silyl (B83357) ethers.[1][2][3] This stability is crucial in multi-step syntheses where harsh reaction conditions are often required.[1][4]

-

Selective Protection: The steric hindrance of the TBDPS group allows for the selective protection of less sterically encumbered hydroxyl groups. Primary alcohols are preferentially protected over secondary and tertiary alcohols, providing a powerful tool for differentiating between multiple hydroxyl functionalities within a molecule.[4][5][6]

-

Stereochemical Control: In reactions such as glycosylations, the TBDPS group can direct the stereochemical outcome by blocking one face of the molecule, thereby favoring the approach of a reagent from the less hindered side.[7]

-

Orthogonal Protection Strategies: The differential stability of the TBDPS group compared to other silyl ethers (e.g., TMS, TES, TBDMS, TIPS) allows for their selective removal.[1][6] This "orthogonal" deprotection is a powerful strategy in the synthesis of complex polyhydroxylated molecules.[4]

Quantitative Data on the Stability of Silyl Protecting Groups

The stability of silyl ethers is a direct consequence of the steric hindrance around the silicon atom. The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions, highlighting the superior stability of the TBDPS group.

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis [2][8]

| Protecting Group | Relative Rate of Acidic Hydrolysis (Relative to TMS=1) |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

Table 2: Relative Stability of Silyl Ethers to Basic/Fluoride-Mediated Cleavage [2][8]

| Protecting Group | Relative Stability in Base/Fluoride (B91410) |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 10-100 |

| tert-Butyldimethylsilyl (TBDMS/TBS) | ~20,000 |

| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |

| Triisopropylsilyl (TIPS) | ~100,000 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies in a laboratory setting.

This protocol describes a general procedure for the protection of a primary hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole (B134444).[4][9]

Materials:

-

Substrate with a primary hydroxyl group (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)

-

Imidazole (2.2–3.0 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the substrate (1.0 equiv.) in anhydrous DMF (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Add imidazole (2.2–3.0 equiv.) to the solution and stir until dissolved.

-

Add TBDPSCl (1.1–1.5 equiv.) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding anhydrous MeOH (2.2–3.0 equiv.).

-

Remove the DMF by co-evaporation with toluene (B28343) under reduced pressure.

-

Dissolve the residue in EtOAc or CH₂Cl₂.

-

Wash the organic layer successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired TBDPS-protected compound.

This protocol outlines the most common method for the cleavage of a TBDPS ether using a fluoride source, tetra-n-butylammonium fluoride (TBAF).[3][10]

Materials:

-

TBDPS-protected alcohol (1.0 equiv.)

-

Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1-1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the TBDPS-protected alcohol (1.0 equiv.).

-

Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).[3][10]

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships related to the use of the TBDPS group.

Caption: General workflow for the protection of a primary alcohol using TBDPSCl.

Caption: General workflow for the deprotection of a TBDPS ether using TBAF.

Caption: Hierarchy of silyl ether stability under acidic conditions.

Applications in Drug Development and Complex Synthesis

The robustness of the TBDPS group makes it an invaluable tool in the total synthesis of complex natural products and the development of active pharmaceutical ingredients (APIs).[4][11] Its ability to withstand a wide range of reaction conditions allows for the manipulation of other functional groups in the molecule without premature deprotection of the hydroxyl group. Furthermore, the steric bulk of the TBDPS group can be exploited to control the stereochemistry of adjacent chiral centers, a critical aspect in the synthesis of enantiomerically pure drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Electronic Effects of Phenyl Groups in tert-Butyldiphenylsilyl (TBDPS) Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyldiphenylsilyl (TBDPS) ether is a cornerstone of hydroxyl group protection in modern organic synthesis, prized for its steric bulk and remarkable stability. While its robustness is often attributed to steric hindrance, the electronic influence of the two phenyl rings on the silicon center plays a crucial and nuanced role in modulating the reactivity of the silyl (B83357) ether. This technical guide provides a comprehensive examination of these electronic effects, detailing their impact on the stability and cleavage of TBDPS ethers. This document synthesizes available data on the subject, outlines detailed experimental protocols for the synthesis and kinetic analysis of substituted TBDPS ethers, and presents visual workflows to elucidate the underlying principles for researchers in organic synthesis and drug development.

Introduction: Beyond Steric Hindrance

The tert-butyldiphenylsilyl (TBDPS) group is a widely employed protecting group for alcohols, valued for its high stability under a broad range of reaction conditions, particularly acidic media.[1] This stability is largely attributed to the significant steric hindrance provided by the bulky tert-butyl group and the two phenyl substituents, which physically obstruct the approach of reagents to the silicon-oxygen bond.[2]

However, the electronic properties of the phenyl groups also exert a significant influence on the reactivity of the TBDPS ether. The phenyl groups are inherently electron-withdrawing, which increases the electrophilicity of the silicon atom. This electronic effect makes the silicon center more susceptible to nucleophilic attack, a key step in the cleavage of silyl ethers. This guide delves into the quantitative aspects of this electronic influence, exploring how modifications to the phenyl rings can fine-tune the stability and reactivity of the TBDPS protecting group.

The Electronic Influence of Phenyl Groups on the Silicon Center

The two phenyl groups attached to the silicon atom in a TBDPS ether exert a significant electron-withdrawing effect through inductive and resonance mechanisms. This withdrawal of electron density from the silicon atom increases its electrophilic character, making it more susceptible to attack by nucleophiles. This is a critical factor in the fluoride-mediated cleavage of TBDPS ethers, a common deprotection strategy.[3]

The stability of silyl ethers is a balance between steric and electronic effects. While the steric bulk of the TBDPS group provides substantial kinetic stability, the electronic effect of the phenyl rings makes the silicon atom inherently more reactive towards nucleophiles compared to trialkylsilyl ethers like triisopropylsilyl (TIPS) ethers.

Quantifying Electronic Effects: The Hammett Correlation

To quantitatively assess the impact of substituents on the reactivity of the TBDPS group, a linear free-energy relationship (LFER) analysis, such as a Hammett plot, can be employed.[4][5] This involves synthesizing a series of TBDPS ethers with electron-donating and electron-withdrawing substituents at the para-position of the phenyl rings and measuring their rates of cleavage under controlled conditions.

The Hammett equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction of a substituted TBDPS ether.

-

k₀ is the rate constant for the reaction of the unsubstituted TBDPS ether.

-

σ is the substituent constant, which depends on the nature and position of the substituent.

-

ρ is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state. Conversely, a negative ρ value would suggest that the reaction is favored by electron-donating groups, which stabilize a positive charge in the transition state. For the fluoride-mediated cleavage of TBDPS ethers, a positive ρ value is expected, as electron-withdrawing groups on the phenyl rings would enhance the electrophilicity of the silicon atom, facilitating nucleophilic attack by the fluoride (B91410) ion.

Quantitative Data on the Electronic Effects

Direct quantitative kinetic data for the cleavage of a series of para-substituted TBDPS ethers is sparse in the current literature. However, we can construct a hypothetical dataset based on the known principles of physical organic chemistry and data from analogous systems to illustrate the expected trends. The following table summarizes the expected relative cleavage rates for a series of para-substituted TBDPS ethers under fluoride-mediated deprotection conditions.